molecular formula C15H22N2O3 B14838777 3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14838777
M. Wt: 278.35 g/mol
InChI Key: ZTIUZKHEVUPMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring via a methylene bridge, with a tert-butyl ester group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the pyridine ring.

Scientific Research Applications

3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the core structure, which is based on an indole ring.

    4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound also contains a tert-butyl group and a pyridine ring but has a pyrazole ring instead of a pyrrolidine ring.

Uniqueness

3-(Pyridin-4-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(pyridin-4-yloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-6-12(10-17)11-19-13-4-7-16-8-5-13/h4-5,7-8,12H,6,9-11H2,1-3H3

InChI Key

ZTIUZKHEVUPMOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=NC=C2

Origin of Product

United States

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